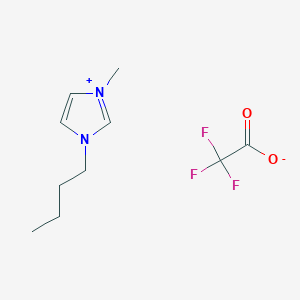

1-Butyl-3-methylimidazolium trifluoroacetate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 746782. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-butyl-3-methylimidazol-3-ium;2,2,2-trifluoroacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N2.C2HF3O2/c1-3-4-5-10-7-6-9(2)8-10;3-2(4,5)1(6)7/h6-8H,3-5H2,1-2H3;(H,6,7)/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPDGLRRWSBZCHP-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C=C[N+](=C1)C.C(=O)(C(F)(F)F)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15F3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40435877 | |

| Record name | 1-BUTYL-3-METHYLIMIDAZOLIUM TRIFLUOROACETATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40435877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

174899-94-6 | |

| Record name | 174899-94-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=746782 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-BUTYL-3-METHYLIMIDAZOLIUM TRIFLUOROACETATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40435877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Butyl-3-methylimidazolium Trifluoroacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

In-Depth Technical Guide to the Physical Properties of 1-Butyl-3-methylimidazolium Trifluoroacetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of the ionic liquid 1-Butyl-3-methylimidazolium trifluoroacetate ([Bmim][TFA]). The information is compiled from various scientific sources to aid in its application in research, particularly in drug development and other chemical processes.

Core Physical Properties

| Physical Property | Value |

| Molecular Formula | C₁₀H₁₅F₃N₂O₂ |

| Molecular Weight | 252.23 g/mol |

| Melting Point | < Room Temperature |

| Boiling Point | Data not available |

| Density | 1.21 g/mL |

| Viscosity | Data not available |

| Refractive Index (n20/D) | 1.445 |

| Thermal Decomposition | Expected to be > 200°C (based on similar compounds) |

Experimental Protocols

Detailed experimental protocols for the determination of the physical properties of this compound are not explicitly available in the reviewed literature. However, this section outlines the general methodologies commonly employed for characterizing ionic liquids, which would be applicable to [Bmim][TFA].

Density Measurement

The density of ionic liquids is typically determined using a vibrating tube densitometer. This method offers high precision and requires a small sample volume.

General Procedure:

-

Calibration: The instrument is calibrated using two standards of known density, usually dry air and deionized water, at the desired temperature.

-

Sample Injection: A small, precisely measured volume of the ionic liquid is injected into the oscillating U-tube.

-

Measurement: The instrument measures the oscillation period of the tube containing the sample. This period is directly related to the density of the sample.

-

Temperature Control: The temperature of the sample cell is precisely controlled throughout the measurement, as density is temperature-dependent.

Refractive Index Measurement

The refractive index of ionic liquids is commonly measured using an Abbé refractometer.

General Procedure:

-

Calibration: The refractometer is calibrated using a standard of known refractive index, such as distilled water.

-

Sample Application: A few drops of the ionic liquid are placed on the surface of the prism.

-

Measurement: The prism is closed, and the instrument's optics are adjusted to bring the dividing line between the light and dark fields into sharp focus at the center of the crosshairs. The refractive index is then read from the instrument's scale.

-

Temperature Control: The temperature of the prism is maintained at a constant, specified value (e.g., 20°C) using a circulating water bath, as the refractive index is sensitive to temperature changes.

Thermal Stability Analysis (Thermogravimetric Analysis - TGA)

Thermogravimetric analysis is the standard method for determining the thermal stability of ionic liquids. While specific TGA data for this compound is not available, the general procedure is as follows. Based on data for similar 1-butyl-3-methylimidazolium-based ionic liquids, the decomposition temperature is expected to be above 200°C.[1]

General Procedure:

-

Sample Preparation: A small, accurately weighed sample of the ionic liquid is placed in a TGA crucible.

-

Analysis: The crucible is placed in the TGA furnace, and the sample is heated at a constant rate (e.g., 10°C/min) under a controlled atmosphere (typically nitrogen or argon).

-

Data Acquisition: The instrument records the mass of the sample as a function of temperature. The onset temperature of decomposition is identified as the temperature at which significant mass loss begins.

Synthesis Workflow

A common method for the synthesis of imidazolium-based ionic liquids involves a two-step process: quaternization of the imidazole followed by anion exchange. The following diagram illustrates a generalized workflow for the synthesis of this compound.

Logical Relationship of Physical Properties

The physical properties of an ionic liquid are interconnected and influence its behavior and suitability for various applications. The following diagram illustrates these relationships for this compound.

References

An In-depth Technical Guide to 1-Butyl-3-methylimidazolium Trifluoroacetate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 1-Butyl-3-methylimidazolium Trifluoroacetate, an ionic liquid (IL) with applications in various scientific domains. This document covers its chemical structure, physicochemical properties, detailed experimental protocols for its synthesis and characterization, and a summary of its applications and safety profile.

Chemical Identity and Structure

This compound, often abbreviated as [Bmim][TFA] or [C₄mim][CF₃COO]⁻, is a salt that is liquid at or near room temperature. It consists of an organic cation, 1-butyl-3-methylimidazolium, and a trifluoroacetate anion.

-

Structure: The cation is an imidazole ring substituted with a butyl group at one nitrogen atom and a methyl group at the other. The positive charge is delocalized across the imidazolium ring. The anion is the conjugate base of trifluoroacetic acid.

-

IUPAC Name: 1-butyl-3-methyl-1H-imidazol-3-ium trifluoroacetate[3]

-

Component Ions: 1-Butyl-3-methylimidazolium (C₈H₁₅N₂⁺) and Trifluoroacetate (C₂F₃O₂⁻)[1]

Physicochemical Properties

The properties of ionic liquids are highly tunable by altering the cation or anion. The key quantitative data for this compound are summarized below. Data for the closely related 1-Ethyl-3-methylimidazolium trifluoroacetate is included for comparison where direct data for the butyl variant is unavailable.

| Property | Value | Notes |

| Molecular Weight | 252.23 g/mol | [1][2] |

| Exact Mass | 252.10856221 Da | [1] |

| Physical Form | Liquid | [3] |

| Melting Point | < Room Temperature | [4] |

| Density | ~1.31 g/cm³ (at 25 °C) | Value for the ethyl analog ([Emim][TFA])[5]. |

| Viscosity | ~28.7 cP (at 25 °C) | Value for the ethyl analog ([Emim][TFA])[5]. |

| Refractive Index | n20/D 1.445 | [2] |

Synthesis and Characterization

The synthesis of imidazolium-based ionic liquids typically follows a two-step process: quaternization to form the imidazolium cation with a halide anion, followed by an anion exchange (metathesis) reaction to introduce the desired anion.

This protocol describes a common method for preparing this compound.

Part A: Synthesis of 1-Butyl-3-methylimidazolium Chloride ([Bmim]Cl) [6][7][8]

-

Materials: 1-methylimidazole, 1-chlorobutane, ethyl acetate (or toluene).

-

Procedure: a. To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 1-methylimidazole (1.0 eq). b. Add 1-chlorobutane (1.1 eq) to the flask. An appropriate solvent like ethyl acetate or toluene may be used. c. Heat the reaction mixture to reflux (typically 80-110 °C) and stir vigorously for 24-48 hours under an inert atmosphere (e.g., nitrogen). d. Cool the reaction mixture to room temperature. If two layers form, separate the lower, more viscous layer which is the crude [Bmim]Cl. e. Wash the crude product multiple times with fresh ethyl acetate to remove unreacted starting materials. Vigorous stirring followed by decantation of the ethyl acetate layer is effective. f. Dry the resulting product under high vacuum at 50-70 °C to remove any residual solvent, yielding [Bmim]Cl as a white solid or viscous liquid.

Part B: Anion Exchange to form [Bmim][TFA]

-

Materials: [Bmim]Cl, Silver Trifluoroacetate (AgTFA) or Trifluoroacetic Acid (TFA), deionized water, dichloromethane.

-

Procedure (using Silver Salt): a. Dissolve the synthesized [Bmim]Cl (1.0 eq) in deionized water. b. In a separate flask, dissolve silver trifluoroacetate (1.0 eq) in deionized water. Note: Protect from light as silver salts can be light-sensitive. c. Slowly add the AgTFA solution to the [Bmim]Cl solution with constant stirring. A white precipitate of silver chloride (AgCl) will form immediately. d. Stir the mixture at room temperature for 2-4 hours to ensure the reaction goes to completion. e. Remove the AgCl precipitate by filtration (e.g., using a Celite pad). f. Transfer the filtrate to a separatory funnel and extract the aqueous layer with dichloromethane to move the ionic liquid into the organic phase. g. Dry the organic phase over an anhydrous drying agent (e.g., MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator. h. Dry the final product under high vacuum to yield pure this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for confirming the structure of newly synthesized ionic liquids.[9] The chemical shifts of the imidazolium protons are particularly sensitive to the anion and solvent environment.[10]

-

Sample Preparation: a. Dissolve approximately 5-10 mg of the synthesized [Bmim][TFA] in ~0.6 mL of a deuterated solvent (e.g., Deuterated Chloroform, CDCl₃, or DMSO-d₆) in a small vial. b. Ensure the sample is fully dissolved. c. Transfer the solution to a standard 5 mm NMR tube.

-

Data Acquisition: a. Acquire a ¹H NMR spectrum on a standard NMR spectrometer (e.g., 400 MHz). b. Use standard acquisition parameters. A sufficient number of scans (e.g., 16 or 32) should be averaged to obtain a good signal-to-noise ratio.

-

Expected Spectrum Analysis:

-

The spectrum should show characteristic peaks for the butyl and methyl groups on the imidazolium cation.

-

Imidazolium Ring Protons: The proton at the C2 position (between the two nitrogen atoms) is the most downfield and most sensitive to the anionic environment. Other ring protons will appear in the aromatic region.

-

Butyl Chain Protons: A triplet for the terminal -CH₃, a sextet for the adjacent -CH₂, a quintet for the next -CH₂-, and a triplet for the -CH₂- group attached to the nitrogen.

-

N-Methyl Protons: A singlet corresponding to the methyl group attached to the other nitrogen.

-

Integration of the peaks should correspond to the number of protons in each environment (e.g., 3H for methyl groups, 2H for methylene groups, 1H for ring protons).

-

Applications in Research and Drug Development

While not a drug itself, [Bmim][TFA] and related ionic liquids serve as important tools in the pharmaceutical and chemical sciences.

-

Green Solvents: Due to their negligible vapor pressure, ILs are considered environmentally friendlier alternatives to volatile organic compounds (VOCs) for chemical reactions and extractions.

-

Organic Synthesis: They can act as both solvents and catalysts for various organic transformations. The properties of [Bmim][TFA] can be leveraged for reactions where a weakly coordinating, fluorinated anion is beneficial.

-

Biotechnology: Imidazolium-based ILs have been used in the extraction and stabilization of biomolecules like enzymes and DNA.

-

Drug Delivery: The unique solubility characteristics of ionic liquids are being explored for formulating and delivering poorly soluble active pharmaceutical ingredients (APIs).

Safety and Handling

Based on aggregated GHS data, this compound presents the following hazards:

-

H315: Causes skin irritation.[2]

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.[2]

Handling Precautions:

-

Work in a well-ventilated area or a fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoid breathing vapors or mists.

-

Store in a tightly sealed container in a cool, dry place under an inert atmosphere.[3]

References

- 1. This compound | C10H15F3N2O2 | CID 10125280 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. This compound | 174899-94-6 [sigmaaldrich.com]

- 4. This compound, >97% | IoLiTec [iolitec.de]

- 5. 1-Ethyl-3-methylimidazolium trifluoroacetate, >97% | IoLiTec [iolitec.de]

- 6. rsc.org [rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Using Imidazolium-Based Ionic Liquids to Teach Fundamental NMR Interpretation [article.sapub.org]

- 10. Prediction of 1 H NMR chemical shifts for ionic liquids: strategy and application of a relative reference standard - RSC Advances (RSC Publishing) DOI:10.1039/C8RA04822C [pubs.rsc.org]

An In-depth Technical Guide to the Synthesis and Purification of 1-Butyl-3-methylimidazolium Trifluoroacetate

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of 1-Butyl-3-methylimidazolium trifluoroacetate ([BMIM][TFA]), an ionic liquid of significant interest in various scientific and pharmaceutical applications. This document details the necessary chemical precursors, experimental protocols, and purification methods, supported by quantitative data and characterization information.

Introduction

This compound is a room-temperature ionic liquid (RTIL) composed of a 1-butyl-3-methylimidazolium ([BMIM]) cation and a trifluoroacetate ([TFA]) anion. Its unique physicochemical properties, such as low volatility, high thermal stability, and tunable solubility, make it a versatile solvent and catalyst in organic synthesis, electrochemistry, and as a medium for enzymatic reactions. In the pharmaceutical industry, its potential as a drug delivery vehicle and for the extraction of bioactive compounds is actively being explored.

The synthesis of [BMIM][TFA] is typically achieved through a two-step process. The first step involves the quaternization of 1-methylimidazole to form the 1-butyl-3-methylimidazolium cation, usually with a halide counter-ion. The second step is an anion exchange reaction to replace the halide with the desired trifluoroacetate anion.

Synthesis of 1-Butyl-3-methylimidazolium Halide ([BMIM]X)

The initial and crucial step in the synthesis of [BMIM][TFA] is the formation of the 1-butyl-3-methylimidazolium cation. This is typically achieved through a nucleophilic substitution reaction between 1-methylimidazole and a butyl halide, such as 1-chlorobutane or 1-bromobutane.

Experimental Protocol: Synthesis of 1-Butyl-3-methylimidazolium Chloride ([BMIM]Cl)

This protocol details the synthesis of [BMIM]Cl, a common precursor for the subsequent anion exchange reaction.

Materials:

-

1-methylimidazole

-

1-chlorobutane

-

Toluene or Acetonitrile (solvent)

-

Ethyl acetate (for recrystallization)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1-methylimidazole (1.0 eq) in toluene or acetonitrile.

-

Add 1-chlorobutane (1.1-1.3 eq) to the solution.

-

Heat the reaction mixture to reflux (approximately 70-110°C, depending on the solvent) and maintain for 24-72 hours.[1]

-

After cooling to room temperature, the solvent and excess 1-chlorobutane are removed under reduced pressure.

-

The resulting crude [BMIM]Cl, often a viscous oil or semi-solid, is then purified by recrystallization from a suitable solvent like hot acetonitrile or by washing with ethyl acetate to yield a white crystalline solid.[2]

Quantitative Data for [BMIM]Cl Synthesis

| Reactant/Solvent | Molar Ratio/Volume | Reaction Temperature (°C) | Reaction Time (h) | Typical Yield (%) | Reference |

| 1-methylimidazole | 1.0 eq | 75-80 | 48 | 89 | [3] |

| 1-chlorobutane | 1.3 eq | ||||

| Acetonitrile | Solvent | ||||

| 1-methylimidazole | 1.25 mol | ~110 | 24 | ~86 | [2] |

| 1-chlorobutane | 1.38 mol | ||||

| Toluene | 125 cm³ |

Anion Exchange for the Synthesis of [BMIM][TFA]

Once the [BMIM] halide precursor is synthesized and purified, the next step is to exchange the halide anion for the trifluoroacetate anion. Several methods can be employed for this purpose, with the metathesis reaction being a common and effective approach.

Experimental Protocol: Metathesis Reaction with Silver Trifluoroacetate

This protocol describes the synthesis of [BMIM][TFA] from [BMIM]Cl using silver trifluoroacetate. This method relies on the precipitation of the insoluble silver halide.

Materials:

-

1-Butyl-3-methylimidazolium chloride ([BMIM]Cl)

-

Silver trifluoroacetate (AgTFA)

-

Suitable solvent (e.g., acetone, acetonitrile, or water)

Procedure:

-

Dissolve [BMIM]Cl (1.0 eq) in a suitable solvent in a reaction vessel protected from light.

-

In a separate vessel, dissolve silver trifluoroacetate (1.0 eq) in the same solvent.

-

Slowly add the silver trifluoroacetate solution to the [BMIM]Cl solution with constant stirring.

-

A white precipitate of silver chloride (AgCl) will form immediately.

-

Continue stirring the mixture at room temperature for several hours to ensure complete reaction.

-

The precipitated AgCl is removed by filtration.

-

The solvent is removed from the filtrate under reduced pressure to yield the crude [BMIM][TFA].

Alternative Anion Exchange Methods

-

Reaction with Trifluoroacetic Acid: This method involves the direct reaction of a [BMIM] salt of a weak acid (e.g., [BMIM] acetate) with trifluoroacetic acid. The weaker acetic acid is displaced by the stronger trifluoroacetic acid.

-

Anion Exchange Resins: A column packed with an anion exchange resin loaded with trifluoroacetate ions can be used. A solution of [BMIM] halide is passed through the column, where the halide ions are exchanged for trifluoroacetate ions.[3]

Purification of this compound

Purification of the final product is critical to remove any unreacted starting materials, residual solvents, and by-products.

Procedure:

-

The crude [BMIM][TFA] is washed several times with a solvent in which it is immiscible but the impurities are soluble, such as diethyl ether or hexane.

-

To remove any residual water, the ionic liquid is dried under high vacuum at an elevated temperature (e.g., 70-80°C) for several hours.

-

The purity of the final product should be confirmed by analytical techniques such as NMR spectroscopy and by testing for residual halide ions using the silver nitrate test.

Characterization

The identity and purity of the synthesized this compound can be confirmed using various spectroscopic and analytical methods.

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of ionic liquids.

Expected ¹H NMR Chemical Shifts for the [BMIM] Cation: The following table provides typical ¹H NMR chemical shift ranges for the protons of the [BMIM] cation, which can be used to confirm its presence. The exact shifts may vary slightly depending on the solvent and the counter-anion.[4][5]

| Proton | Chemical Shift (δ, ppm) | Multiplicity |

| H-2 (NCHN) | ~8.5 - 10.5 | singlet |

| H-4, H-5 (NCHCHN) | ~7.2 - 8.0 | multiplet/singlets |

| N-CH ₂-(CH₂)₂-CH₃ | ~4.1 - 4.3 | triplet |

| N-CH ₃ | ~3.8 - 4.1 | singlet |

| N-CH₂-CH ₂-CH₂-CH₃ | ~1.7 - 1.9 | multiplet |

| N-(CH₂)₂-CH ₂-CH₃ | ~1.2 - 1.4 | multiplet |

| N-(CH₂)₃-CH ₃ | ~0.8 - 1.0 | triplet |

Expected ¹³C NMR Chemical Shifts for the [BMIM] Cation: The table below shows the characteristic ¹³C NMR chemical shifts for the carbon atoms of the [BMIM] cation.[6][7]

| Carbon | Chemical Shift (δ, ppm) |

| C-2 (NC HN) | ~135 - 138 |

| C-4, C-5 (NC HC HN) | ~121 - 125 |

| N-C H₂-(CH₂)₂-CH₃ | ~48 - 50 |

| N-C H₃ | ~35 - 37 |

| N-CH₂-C H₂-CH₂-CH₃ | ~31 - 33 |

| N-(CH₂)₂-C H₂-CH₃ | ~19 - 20 |

| N-(CH₂)₃-C H₃ | ~13 - 14 |

The trifluoroacetate anion will exhibit a quartet in the ¹³C NMR spectrum due to coupling with the three fluorine atoms.

Physicochemical Properties

The following table summarizes some of the key physicochemical properties of 1-Butyl-3-methylimidazolium based ionic liquids. Note that the properties can vary depending on the anion and the purity of the sample.

| Property | Value | Reference |

| Density | ~1.2 - 1.5 g/cm³ (dependent on anion) | [8] |

| Viscosity | Varies significantly with anion and temperature | [8] |

Experimental and Logical Workflows

The following diagrams illustrate the key workflows in the synthesis and purification of this compound.

Caption: Overall workflow for the synthesis and purification of [BMIM][TFA].

Caption: Alternative methods for the anion exchange step.

References

- 1. researchgate.net [researchgate.net]

- 2. rsc.org [rsc.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. rsc.org [rsc.org]

- 5. rsc.org [rsc.org]

- 6. Using Imidazolium-Based Ionic Liquids to Teach Fundamental NMR Interpretation [article.sapub.org]

- 7. electrochem.org [electrochem.org]

- 8. asianpubs.org [asianpubs.org]

Spectroscopic Profile of 1-Butyl-3-methylimidazolium Trifluoroacetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the ionic liquid 1-Butyl-3-methylimidazolium trifluoroacetate ([Bmim][TFA]). The information presented herein is essential for the characterization and quality control of this compound in various research and development applications, including its use as a solvent in synthesis, catalysis, and drug delivery systems. This document details nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data, along with the experimental protocols for their acquisition.

Spectroscopic Data

The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, and IR spectroscopy for this compound. The assignments are based on extensive analysis of related compounds and established spectroscopic principles.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Chemical Shift Data for this compound

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H-2 (Imidazolium Ring) | ~8.9 - 9.2 | Singlet | 1H |

| H-4, H-5 (Imidazolium Ring) | ~7.6 - 7.8 | Multiplet | 2H |

| N-CH ₂-(CH₂)₂-CH₃ | ~4.1 - 4.3 | Triplet | 2H |

| N-CH ₃ | ~3.8 - 4.0 | Singlet | 3H |

| N-CH₂-C H₂-CH₂-CH₃ | ~1.7 - 1.9 | Multiplet | 2H |

| N-(CH₂)₂-C H₂-CH₃ | ~1.2 - 1.4 | Multiplet | 2H |

| N-(CH₂)₃-C H₃ | ~0.9 - 1.0 | Triplet | 3H |

Note: Chemical shifts are referenced to tetramethylsilane (TMS) and can vary slightly depending on the solvent and concentration.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: ¹³C NMR Chemical Shift Data for this compound

| Carbon | Chemical Shift (δ, ppm) |

| C -2 (Imidazolium Ring) | ~136 - 138 |

| C -4, C -5 (Imidazolium Ring) | ~122 - 124 |

| C F₃ (Trifluoroacetate) | ~115 - 118 (quartet, ¹JCF ≈ 290 Hz) |

| C =O (Trifluoroacetate) | ~158 - 162 (quartet, ²JCCF ≈ 35 Hz) |

| N-C H₂-(CH₂)₂-CH₃ | ~49 - 51 |

| N-C H₃ | ~35 - 37 |

| N-CH₂-C H₂-CH₂-CH₃ | ~31 - 33 |

| N-(CH₂)₂-C H₂-CH₃ | ~19 - 21 |

| N-(CH₂)₃-C H₃ | ~13 - 15 |

Note: Chemical shifts are referenced to TMS. The trifluoroacetate carbons exhibit splitting due to coupling with fluorine atoms.

Infrared (IR) Spectroscopy

Table 3: Key Infrared Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode |

| ~3150, ~3100 | C-H stretching (Imidazolium ring) |

| ~2960, ~2870 | C-H stretching (Butyl and methyl groups) |

| ~1680 | C=O stretching (asymmetric, Trifluoroacetate) |

| ~1570, ~1460 | C=C and C=N stretching (Imidazolium ring) |

| ~1180, ~1130 | C-F stretching (Trifluoroacetate) |

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and spectroscopic analysis of this compound.

Synthesis of this compound

This compound can be synthesized via a two-step process. The first step involves the quaternization of 1-methylimidazole with 1-chlorobutane to form 1-butyl-3-methylimidazolium chloride ([Bmim]Cl). The second step is an anion exchange reaction with a trifluoroacetate salt.

Step 1: Synthesis of 1-Butyl-3-methylimidazolium Chloride

-

Equimolar amounts of 1-methylimidazole and 1-chlorobutane are combined in a round-bottom flask equipped with a reflux condenser.

-

The reaction mixture is heated to approximately 70°C and stirred for 24-48 hours.

-

After cooling to room temperature, the product is washed several times with a non-polar solvent, such as ethyl acetate or diethyl ether, to remove any unreacted starting materials.

-

The solvent is decanted, and the resulting ionic liquid is dried under vacuum to remove any residual solvent.

Step 2: Anion Exchange

-

The synthesized [Bmim]Cl is dissolved in a suitable solvent, such as acetone or methanol.

-

An equimolar amount of a trifluoroacetate salt (e.g., silver trifluoroacetate or sodium trifluoroacetate) is added to the solution.

-

The mixture is stirred at room temperature for several hours. If using silver trifluoroacetate, a precipitate of silver chloride will form.

-

The precipitate is removed by filtration.

-

The solvent is removed from the filtrate under reduced pressure to yield the final product, this compound.

-

The product is further dried under high vacuum to remove any traces of water and solvent.

Caption: Synthesis workflow for this compound.

NMR Spectroscopy Protocol

¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer (e.g., 400 or 500 MHz).

-

Sample Preparation: Approximately 10-20 mg of the ionic liquid is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., deuterated chloroform (CDCl₃), dimethyl sulfoxide (DMSO-d₆), or acetonitrile (CD₃CN)). The choice of solvent can influence the chemical shifts.

-

Instrumentation: A standard 5 mm NMR tube is used.

-

¹H NMR Acquisition:

-

A standard single-pulse experiment is performed.

-

Typical parameters include a 30° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

-

A sufficient number of scans (e.g., 16 or 32) are acquired to ensure a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

A proton-decoupled pulse program is used to simplify the spectrum.

-

A larger number of scans is typically required (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

-

A longer relaxation delay (e.g., 2-10 seconds) may be necessary for quaternary carbons.

-

-

Data Processing: The raw data is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Solubility of 1-Butyl-3-methylimidazolium Trifluoroacetate in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 1-Butyl-3-methylimidazolium trifluoroacetate, commonly abbreviated as [BMIM][TFA], in organic solvents. Due to the limited availability of specific quantitative solubility data for [BMIM][TFA] in the scientific literature, this guide focuses on providing qualitative solubility information, comparative data with structurally similar ionic liquids, and detailed experimental protocols for solubility determination.

Introduction to [BMIM][TFA] and its Solubility

This compound is an ionic liquid (IL) that has garnered interest in various chemical and pharmaceutical applications due to its unique properties, such as low vapor pressure, high thermal stability, and tunable solvency. The solubility of an ionic liquid in organic solvents is a critical parameter for its application in synthesis, catalysis, and separations.

The solubility of ionic liquids is primarily governed by the nature of both the cation and the anion. The trifluoroacetate anion ([TFA]⁻) in [BMIM][TFA] is known to form ionic liquids that are generally water-soluble.[1] This characteristic suggests a preference for polar organic solvents. A general rule of thumb is that most room-temperature ionic liquids (RTILs) are fully miscible with solvents that have a dielectric constant (ε) value higher than 6.[1]

Qualitative and Comparative Solubility Data

While specific quantitative data for [BMIM][TFA] is scarce, we can infer its likely solubility behavior from data on other 1-butyl-3-methylimidazolium ([BMIM]⁺) based ionic liquids. The following table summarizes the qualitative solubility of [BMIM][TFA] in common organic solvents, based on general principles and comparative data.

Table 1: Qualitative Solubility of this compound ([BMIM][TFA]) in Various Organic Solvents

| Solvent Class | Solvent Name | Expected Solubility of [BMIM][TFA] |

| Alcohols | Methanol | Miscible |

| Ethanol | Miscible | |

| Isopropanol | Miscible | |

| Ketones | Acetone | Miscible |

| Ethers | Tetrahydrofuran (THF) | Likely Miscible |

| Diethyl ether | Likely Partially Miscible to Immiscible | |

| Aprotic Polar | Acetonitrile | Miscible |

| Dimethylformamide (DMF) | Miscible | |

| Dimethyl sulfoxide (DMSO) | Miscible | |

| Aromatic Hydrocarbons | Toluene | Likely Miscible |

| Aliphatic Hydrocarbons | Hexane | Immiscible |

| Heptane | Immiscible |

To provide a quantitative frame of reference, Table 2 presents the miscibility data for a structurally similar ionic liquid, 1-Butyl-3-methylimidazolium trifluoromethanesulfonate ([BMIM][OTf]).

Table 2: Co-Solvent Miscibility of 1-Butyl-3-methylimidazolium Trifluoromethanesulfonate ([BMIM][OTf])

| Co-Solvent | Miscibility |

| Water | Miscible |

| Acetone | Miscible |

| Acetonitrile | Not Available |

| Isopropanol | Miscible |

| Toluene | Miscible |

| Hexane | Not Miscible |

Source: IoLiTec Technical Data Sheet for [BMIM][OTf][2]

Experimental Protocols for Solubility Determination

For researchers requiring precise quantitative solubility data of [BMIM][TFA] in specific solvent systems, the following experimental methodologies are commonly employed.

Isothermal Shake-Flask Method

This gravimetric method is a straightforward and widely used technique for determining the equilibrium solubility of a solute in a solvent.

Methodology:

-

Preparation of Saturated Solution: An excess amount of [BMIM][TFA] is added to a known mass of the organic solvent in a sealed vial or flask.

-

Equilibration: The mixture is agitated (e.g., using a shaker bath) at a constant, controlled temperature for a prolonged period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: The mixture is allowed to stand undisturbed at the same constant temperature for a significant period (e.g., 24 hours) to allow for the complete separation of the undissolved [BMIM][TFA] from the saturated solution. Centrifugation can be used to accelerate this process.

-

Sampling and Analysis: A known mass of the clear, saturated supernatant is carefully extracted. The concentration of [BMIM][TFA] in the sample is then determined. Given the negligible vapor pressure of the ionic liquid, a common method is to evaporate the volatile organic solvent under vacuum and weigh the remaining [BMIM][TFA].

-

Calculation: The solubility is calculated as the mass of dissolved [BMIM][TFA] per mass of the solvent (e.g., g/100g of solvent) or converted to other units such as mole fraction.

Cloud Point Method

The cloud point method is particularly useful for determining the temperature-dependent solubility of liquid solutes (like ionic liquids) in a solvent, especially for systems that exhibit a miscibility gap.

Methodology:

-

Sample Preparation: A series of samples with known compositions of [BMIM][TFA] and the organic solvent are prepared in sealed, transparent vessels.

-

Heating and Cooling Cycles: Each sample is slowly heated while being stirred until a single homogeneous phase is observed. Subsequently, the solution is slowly cooled.

-

Cloud Point Determination: The temperature at which the solution first shows turbidity or cloudiness upon cooling is recorded as the cloud point temperature. This temperature corresponds to the solubility limit for that specific composition.

-

Phase Diagram Construction: By repeating this procedure for all samples, a phase diagram illustrating the temperature-composition solubility curve can be constructed.

Inverse Gas Chromatography (IGC)

Inverse gas chromatography is a powerful technique for determining the thermodynamic properties of non-volatile substances like ionic liquids, from which solubility parameters can be derived to predict solubility.

Methodology:

-

Column Preparation: The stationary phase in the gas chromatography column is coated with the ionic liquid, [BMIM][TFA].

-

Injection of Probes: A series of well-characterized volatile organic solvents (probes) are injected individually into the column at a controlled temperature.

-

Retention Time Measurement: The retention time of each probe solvent is accurately measured.

-

Calculation of Thermodynamic Parameters: From the retention data, various thermodynamic parameters such as the activity coefficient at infinite dilution and the Flory-Huggins interaction parameter can be calculated. These parameters provide insights into the interactions between the ionic liquid and the solvent, which are directly related to solubility. The Hildebrand solubility parameter of the ionic liquid can also be determined from these measurements.[3]

Visualizing the Experimental Workflow

The following diagram illustrates a generalized workflow for the experimental determination of ionic liquid solubility using the isothermal shake-flask method.

Caption: Experimental workflow for solubility determination.

Conclusion

While quantitative solubility data for this compound in organic solvents is not extensively documented, this guide provides a foundational understanding based on its chemical nature and comparison with similar ionic liquids. [BMIM][TFA] is expected to be highly soluble in polar organic solvents and immiscible with nonpolar aliphatic hydrocarbons. For applications requiring precise solubility values, the detailed experimental protocols provided herein offer robust methods for their determination. Researchers are encouraged to utilize these methodologies to generate specific data for their systems of interest, thereby contributing to the broader knowledge base of ionic liquid properties.

References

The Green Revolution: A Technical Guide to 1-Butyl-3-methylimidazolium Ionic Liquids in Sustainable Chemistry

For Researchers, Scientists, and Drug Development Professionals

The quest for sustainable chemical processes has identified 1-butyl-3-methylimidazolium ([Bmim]) based ionic liquids (ILs) as a cornerstone of green chemistry. Their negligible vapor pressure, thermal stability, and remarkable solvation power offer environmentally benign alternatives to volatile organic compounds (VOCs).[1] This technical guide delves into the core applications of [Bmim]-based ILs, providing in-depth experimental insights and data-driven summaries to empower researchers in leveraging these versatile compounds for a greener future.

Carbon Dioxide Capture: A Crucial Tool for Climate Change Mitigation

The ability of [Bmim]-based ionic liquids to capture carbon dioxide (CO2) is a significant area of research aimed at mitigating greenhouse gas emissions.[2] The tunability of the anion allows for the design of ILs with enhanced CO2 absorption capacities and selectivities.

Mechanism of CO2 Capture

CO2 capture in [Bmim]-based ILs can occur through both physical and chemical absorption. Physical absorption relies on the dissolution of CO2 in the free volume of the ionic liquid. In contrast, chemical absorption involves the formation of a covalent bond between the CO2 molecule and the IL, often facilitated by functionalized anions like acetate.[3][4] For instance, with [Bmim][acetate], the acetate anion is believed to play a direct role in the chemical absorption of CO2.[3]

Quantitative Performance Data

The efficiency of CO2 capture is influenced by the choice of anion and the presence of co-solvents or functional groups. The following table summarizes the CO2 uptake for various [Bmim]-based systems.

| Ionic Liquid System | Temperature (°C) | CO2 Partial Pressure (bar) | CO2 Uptake (mol CO2 / mol IL) | Reference |

| [Bmim][PF6] | 25 | ~1 | ~0.3 | [4] |

| [Bmim][BF4] | 25 | ~1 | ~0.2 | [4] |

| [Bmim][acetate] | 25 | ~1 | ~0.5 (chemical) | [5] |

| [Bmim][Tf2N] | 25 | ~1 | ~0.4 | [4] |

| 30 wt% MDEA + 10 wt% [Bmim][TfO] | Not Specified | 50 | High absorption rate | [6] |

Experimental Protocol: CO2 Absorption Measurement by Thermogravimetric Analysis (TGA)

This protocol outlines a general procedure for evaluating the CO2 capture capacity of a [Bmim]-based ionic liquid using a thermogravimetric analyzer.

Materials:

-

1-Butyl-3-methylimidazolium based ionic liquid (e.g., [Bmim][acetate])

-

High-purity CO2 gas

-

High-purity N2 gas (for purging and baseline)

-

Thermogravimetric Analyzer (TGA)

Procedure:

-

Place a small, accurately weighed sample of the ionic liquid (typically 5-10 mg) into the TGA sample pan.

-

Heat the sample to a specific temperature (e.g., 100 °C) under a nitrogen atmosphere to remove any absorbed water or volatile impurities.

-

Cool the sample to the desired absorption temperature (e.g., 25 °C) under nitrogen.

-

Once the sample weight is stable, switch the gas flow from nitrogen to CO2 at a controlled flow rate.

-

Record the mass increase of the sample over time as it absorbs CO2.

-

Continue the CO2 flow until the sample mass stabilizes, indicating saturation.

-

The total mass gained corresponds to the amount of CO2 absorbed. This can be used to calculate the molar uptake of CO2 per mole of ionic liquid.

-

To test for reversibility, switch the gas flow back to nitrogen and/or increase the temperature to induce desorption of the CO2.

Logical Workflow for CO2 Capture and IL Regeneration

Biomass Processing: Unlocking the Potential of Lignocellulose

Lignocellulosic biomass is an abundant and renewable resource for biofuels and biochemicals. However, its recalcitrant nature poses a significant challenge for processing. [Bmim]-based ionic liquids, particularly [Bmim]Cl, have demonstrated remarkable efficacy in dissolving and fractionating biomass into its primary components: cellulose, hemicellulose, and lignin.[7][8]

Mechanism of Biomass Dissolution

The chloride anion in [Bmim]Cl is a strong hydrogen bond acceptor, enabling it to disrupt the extensive hydrogen-bonding network within the crystalline structure of cellulose. This disruption leads to the dissolution of the polysaccharide. The entire lignocellulosic matrix can be dissolved, allowing for subsequent selective precipitation of its components.

Quantitative Data on Biomass Fractionation

The efficiency of biomass fractionation depends on the specific ionic liquid, temperature, and time.

| Ionic Liquid | Biomass Source | Temperature (°C) | Time (h) | Lignin Removal (%) | Cellulose Recovery (%) | Reference |

| [Bmim]Cl | Wood chips | 100-120 | 16 | >80 | High | [9] |

| [Bmim]Cl-water (20 wt%) | Legume straw | 150 | 2 | High dissolution | Not specified | [10] |

| [Emim]Ac | Straw | 150 | 1.5 | 52.7 (acid-soluble) | >95 (digestibility) | [11] |

Experimental Protocol: Lignocellulose Fractionation using [Bmim]Cl

This protocol describes a general procedure for the dissolution of lignocellulosic biomass in [Bmim]Cl and the subsequent precipitation of cellulose.

Materials:

-

1-Butyl-3-methylimidazolium chloride ([Bmim]Cl)

-

Dried and ground lignocellulosic biomass (e.g., wood flour, bagasse)

-

Deionized water (as an anti-solvent)

-

Acetone

-

Stirring hotplate or oil bath

-

Centrifuge

Procedure:

-

Pre-dry the [Bmim]Cl under vacuum to remove any residual water.

-

Add a known mass of the dried biomass to the [Bmim]Cl in a reaction vessel (e.g., a round-bottom flask) to achieve a desired loading (e.g., 5-10 wt%).

-

Heat the mixture with stirring to a temperature between 100-120 °C.

-

Maintain the temperature and stirring for a specified period (e.g., 2-16 hours) until the biomass is fully dissolved.

-

Allow the solution to cool to room temperature.

-

Slowly add deionized water to the solution while stirring. This will act as an anti-solvent and cause the cellulose to precipitate.

-

Separate the precipitated cellulose from the ionic liquid/lignin/hemicellulose solution by centrifugation or filtration.

-

Wash the recovered cellulose with deionized water and then acetone to remove any residual ionic liquid and other dissolved components.

-

Dry the purified cellulose in an oven.

-

The ionic liquid can be recovered from the remaining solution by evaporating the water.

Experimental Workflow for Biomass Fractionation

Catalysis and Organic Synthesis: Greener Routes to Valuable Molecules

[Bmim]-based ionic liquids are excellent media for a variety of organic reactions, often acting as both solvent and catalyst. Their use can lead to higher yields, improved selectivity, and easier product separation and catalyst recycling.

Synthesis of Bis(indolyl)methanes

Bis(indolyl)methanes are a class of compounds with significant biological activity. The synthesis of these molecules is often catalyzed by acids. [Bmim]-based ILs with acidic anions can effectively catalyze this reaction. For instance, [bmim][MeSO4] has been shown to be an efficient and recyclable catalyst for the synthesis of bis(indolyl)methanes from indole and aldehydes.[12]

Quantitative Data for Bis(indolyl)methane Synthesis

The choice of anion in the [Bmim]-based ionic liquid has a significant impact on the catalytic efficiency.

| Ionic Liquid Catalyst | Aldehyde | Time (min) | Yield (%) | Reference |

| [bmim][MeSO4] | Benzaldehyde | 5 | 95 | [12] |

| [bmim][HSO4] | Benzaldehyde | 10 | 92 | [12] |

| [bmim][BF4] | Benzaldehyde | 15 | 88 | [12] |

| [bmim][PF6] | Benzaldehyde | 20 | 80 | [12] |

Experimental Protocol: Synthesis of Bis(indolyl)methanes using [bmim][MeSO4]

This protocol outlines the synthesis of bis(indolyl)methanes using [bmim][MeSO4] as a catalyst.

Materials:

-

1-Butyl-3-methylimidazolium methylsulfate ([bmim][MeSO4])

-

Indole

-

Aromatic aldehyde (e.g., benzaldehyde)

-

Ethyl acetate

-

Hexane

Procedure:

-

In a round-bottom flask, add indole (2 mmol), the aromatic aldehyde (1 mmol), and [bmim][MeSO4] (1 mL).

-

Stir the mixture at room temperature.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Upon completion of the reaction, add water to the reaction mixture.

-

Extract the product with ethyl acetate.

-

Combine the organic layers and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by recrystallization from a mixture of ethyl acetate and hexane to afford the pure bis(indolyl)methane.

-

The ionic liquid can be recovered by removing the water under vacuum and reused for subsequent reactions.

Logical Relationship in Catalytic Synthesis

Other Key Applications

Beyond the detailed examples above, [Bmim]-based ionic liquids have shown great promise in other areas of green chemistry:

-

Extractive Desulfurization of Fuels: [Bmim]Cl can be used for the energy-efficient removal of sulfur compounds from liquid fuels, which is a critical process for producing cleaner transportation fuels.[13]

-

Recycling of Polymers: The dissolution capabilities of [Bmim]-based ILs are being explored for the recycling of thermoset epoxy resins and other challenging polymer wastes.[14][15]

Toxicity and Biodegradability: A Word of Caution

While ionic liquids are often touted as "green" solvents due to their low volatility, their toxicity and biodegradability are important considerations for their overall environmental impact. Studies have shown that the toxicity of imidazolium-based ILs can vary significantly with the length of the alkyl chain and the nature of the anion.[2][16] Some [Bmim]-based ILs have been found to be poorly biodegradable.[2] Therefore, responsible use, recovery, and recycling are paramount to ensuring the sustainability of processes involving these ionic liquids.

Conclusion

1-Butyl-3-methylimidazolium based ionic liquids are undeniably powerful tools in the advancement of green chemistry. Their diverse applications in CO2 capture, biomass processing, and catalysis offer significant potential to reduce the environmental footprint of chemical industries. This guide provides a foundational understanding of these applications, supported by quantitative data and experimental frameworks. As research continues, the development of even more efficient, recyclable, and environmentally benign ionic liquids will further accelerate the transition to a sustainable chemical future.

References

- 1. Catalytic application of room temperature ionic liquids: [bmim][MeSO4] as a recyclable catalyst for synthesis of bis(indolyl)methanes. Ion-fishing by MALDI-TOF-TOF MS and MS/MS studies to probe the proposed mechanistic model of catalysis - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Deconstruction of lignocellulosic biomass with ionic liquids - Green Chemistry (RSC Publishing) DOI:10.1039/C2GC36364J [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. research.chalmers.se [research.chalmers.se]

- 11. mdpi.com [mdpi.com]

- 12. A Sustainable Green Approach for Synthesis of Bis(indolyl) Methanes in Ionic Liquid – Oriental Journal of Chemistry [orientjchem.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

The Pivotal Role of Imidazolium-Based Ionic Liquids in Electrocatalytic CO₂ Reduction: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The conversion of carbon dioxide (CO₂), a primary greenhouse gas, into value-added chemicals and fuels is a critical endeavor in the pursuit of a sustainable future. Among the promising technologies, electrochemical CO₂ reduction (CO₂RR) stands out, and within this field, imidazolium-based ionic liquids (ILs) have emerged as highly effective co-catalysts and electrolytes. Their unique properties, including high CO₂ solubility, wide electrochemical windows, and tunable structures, offer significant advantages over conventional solvent systems. This technical guide provides an in-depth exploration of the core principles, experimental methodologies, and performance metrics associated with the use of imidazolium-based ILs in CO₂ reduction.

Core Principles: The Mechanism of Action

Imidazolium-based ionic liquids play a multifaceted role in the electrochemical reduction of CO₂. Their effectiveness stems from the synergistic interplay between the imidazolium cation, the associated anion, and the electrode material.

The imidazolium cation is central to the catalytic process. It is widely accepted that the cation acts as a co-catalyst by stabilizing the CO₂ radical anion (CO₂•⁻), a key intermediate in the reduction pathway.[1][2] This stabilization is achieved through the formation of an adduct between the imidazolium cation and the CO₂ molecule, which lowers the activation energy for the initial electron transfer.[3] The acidity of the protons on the imidazolium ring, particularly at the C2, C4, and C5 positions, has been identified as crucial for catalytic activity.[4][5]

The anion of the ionic liquid also significantly influences the overall efficiency and selectivity of the CO₂RR. The basicity of the anion can affect the CO₂ capture capacity of the IL.[6][7] For instance, acetate anions, being strong Lewis bases, enhance CO₂ capture but can also favor the competing hydrogen evolution reaction (HER).[7] In contrast, weakly coordinating anions, such as triflate ([OTf]⁻) and bis(trifluoromethylsulfonyl)imide ([NTf₂]⁻), tend to favor the selective reduction of CO₂ to carbon monoxide (CO).[4][7] The anion can also influence the formation of N-heterocyclic carbenes (NHCs) from the imidazolium cation, which can either poison the catalyst surface or participate in the reaction pathway.[8][9]

The choice of electrode material is another critical factor. Noble metals like silver (Ag) and gold (Au) have shown high efficiency for CO production in the presence of imidazolium-based ILs, exhibiting low overpotentials.[10][11] The combination of a silver electrode with an imidazolium-based IL can decrease the energy required for CO₂ reduction by up to 0.8 V.[11]

Quantitative Performance Data

The performance of imidazolium-based ILs in CO₂RR is typically evaluated based on Faradaic efficiency (FE) for a specific product and the partial current density (j). The following tables summarize key quantitative data from various studies.

| Ionic Liquid (IL) | Electrode | Main Product | Faradaic Efficiency (FE) | Current Density (mA cm⁻²) | Reference |

| 1-butyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide ([Bmim][NTf₂]) | Silver (Ag) | CO | 68% | up to 200 | [4] |

| 1-butyl-3-methylimidazolium tetrafluoroborate ([Bmim][BF₄]) | Carbon Nanofibers | CO | >90% | - | [3] |

| 1-ethyl-3-methylimidazolium tetrafluoroborate ([Emim][BF₄]) | Silver (Ag) | CO | 96% | - | [1] |

| 1-butyl-3-methylimidazolium hexafluorophosphate ([Bmim][PF₆]) in Acetonitrile | - | CO | 93.1% | 122.0 | [3] |

| 1-Butyl-3-Methylimidazolium Triflate ([Bmim][OTf]) | Silver (Ag) | CO | >95% | -20 and -60 | [7] |

| Ionic Liquid Mixture | Electrode | Main Product | Faradaic Efficiency (FE) | Current Density (mA cm⁻²) | Notes | Reference |

| [Bmim][PF₆]/Acetonitrile/H₂O (30:65:5 wt%) | ZIF-8/Zn | CO | 91.8% | 12.6 | Low overpotential of 340 mV | [3] |

| Ionic Liquid/Acetonitrile/H₂O | Lead (Pb) or Tin (Sn) | Formic Acid (HCOOH) | 91.6% | 37.6 | Addition of water significantly enhanced efficiency | [4] |

Experimental Protocols

Detailed and reproducible experimental procedures are paramount for advancing research in this field. Below is a generalized methodology for a typical CO₂ electroreduction experiment using imidazolium-based ionic liquids.

3.1. Electrochemical Cell Setup

A two-compartment electrochemical cell, often an H-type cell, is commonly used to separate the cathodic and anodic reactions.[5][12]

-

Cathode Compartment: Contains the working electrode (e.g., Ag foil, Au foil, or glassy carbon) and the reference electrode (e.g., Ag/AgCl or Ag wire). The catholyte consists of the imidazolium-based ionic liquid, often mixed with an organic solvent like acetonitrile to reduce viscosity, and saturated with high-purity CO₂.[12]

-

Anode Compartment: Contains the counter electrode (e.g., platinum or nickel mesh). The anolyte is typically an aqueous solution of a base, such as 0.1 M KOH.[8][9]

-

Membrane: A proton exchange membrane or an anion exchange membrane separates the two compartments to prevent crossover of products and reactants.[6]

3.2. Electrolyte Preparation

The ionic liquid-based electrolyte is prepared by dissolving the imidazolium salt in a suitable solvent (e.g., acetonitrile) at a specific concentration (e.g., 0.3 M).[12] The solution is then purged with CO₂ for a sufficient time (e.g., 30 minutes) to ensure saturation. The addition of a controlled amount of water is often investigated as it can act as a proton source and influence product selectivity.[4]

3.3. Electrochemical Measurements

-

Cyclic Voltammetry (CV): Used to investigate the reduction potential of CO₂ in the specific IL electrolyte and to assess the catalytic activity of the electrode.[11]

-

Chronopotentiometry (CP) or Chronoamperometry (CA): Constant current or constant potential electrolysis is performed for an extended period (e.g., 2-8 hours) to generate products for analysis.[7][8][9]

3.4. Product Analysis

-

Gaseous Products (e.g., CO, H₂, CH₄): The headspace of the cathodic compartment is continuously sampled and analyzed using a gas chromatograph (GC) equipped with a thermal conductivity detector (TCD) and/or a flame ionization detector (FID).

-

Liquid Products (e.g., formic acid, methanol): The catholyte is analyzed after electrolysis using techniques such as High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.

Visualizing Core Concepts

4.1. Signaling Pathways and Logical Relationships

The following diagrams, generated using the DOT language, illustrate key conceptual frameworks in the study of CO₂ reduction with imidazolium-based ILs.

Caption: Proposed mechanism for CO₂ reduction to CO facilitated by an imidazolium cation.

Caption: A typical experimental workflow for CO₂ electroreduction studies.

Caption: Key factors influencing the outcome of CO₂ electroreduction.

Conclusion and Future Outlook

Imidazolium-based ionic liquids have unequivocally demonstrated their potential to significantly enhance the efficiency and selectivity of electrochemical CO₂ reduction. The ability to tune their chemical structure allows for the rational design of electrolytes optimized for specific products. Future research will likely focus on the development of novel, task-specific ionic liquids, the integration of ILs with advanced electrode materials, and the scale-up of these systems in flow reactors for continuous operation. A deeper understanding of the complex interactions at the electrode-electrolyte interface, aided by in-situ spectroscopic techniques and computational modeling, will be instrumental in unlocking the full potential of this promising technology for a circular carbon economy.

References

- 1. academic.oup.com [academic.oup.com]

- 2. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 3. Electrochemical CO 2 reduction with ionic liquids: review and evaluation - Industrial Chemistry & Materials (RSC Publishing) DOI:10.1039/D2IM00055E [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. Electroreduction of CO2 in Ionic Liquid-Based Electrolytes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. zenodo.org [zenodo.org]

- 7. Understanding the role of imidazolium-based ionic liquids in the electrochemical CO2 reduction reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Descriptors for Electrochemical CO2 Reduction in Imidazolium-Based Electrolytes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Electrochemical studies of CO2 in imidazolium ionic liquids using silver as a working electrode: a suitable approach for determining diffusion coefficients, solubility values, and electrocatalytic effects - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 12. Understanding the role of imidazolium-based ionic liquids in the electrochemical CO2 reduction reaction: an experimental and theoretical study [iris.polito.it]

An In-depth Technical Guide to the Research Applications of 1-Butyl-3-methylimidazolium Trifluoroacetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Butyl-3-methylimidazolium trifluoroacetate, abbreviated as [Bmim][TFA], is a room-temperature ionic liquid (IL) that has garnered significant interest within the scientific community. Its unique physicochemical properties, including low vapor pressure, high thermal stability, and tunable solvency, make it a versatile medium and catalyst for a range of applications. This guide provides a comprehensive overview of the use of [Bmim][TFA] in key research areas, presenting quantitative data, detailed experimental protocols, and visual workflows to support researchers in their endeavors.

Physicochemical Properties

A foundational understanding of the properties of [Bmim][TFA] is crucial for its effective application.

| Property | Value |

| CAS Number | 174899-94-6 |

| Molecular Formula | C₁₀H₁₅F₃N₂O₂ |

| Molecular Weight | 252.24 g/mol |

| Appearance | Colorless to slightly yellow liquid |

| Density | 1.21 g/mL |

| Refractive Index (n20D) | 1.44 |

| Electrical Conductivity | 0.31 S/m |

Core Research Applications

Green Solvent and Catalyst in Organic Synthesis

[Bmim][TFA] serves as an environmentally benign alternative to volatile organic solvents. Its ability to act as both a solvent and a catalyst is particularly valuable in reactions such as the Knoevenagel condensation.

The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction. Research has demonstrated that [Bmim][TFA] can effectively promote this reaction for a variety of aldehydes and active methylene compounds, often with high yields and without the need for additional catalysts.

Experimental Protocol: Knoevenagel Condensation using [Bmim][TFA]

-

Reactant Mixture: In a round-bottom flask, combine the aldehyde (1 mmol), the active methylene compound (1.2 mmol), and [Bmim][TFA] (2 mL).

-

Reaction Conditions: Stir the mixture at room temperature (25 °C). Reaction progress can be monitored by thin-layer chromatography (TLC).

-

Product Isolation: Upon completion of the reaction, add water to the mixture. The product will typically precipitate out of the aqueous phase.

-

Purification: Collect the solid product by filtration, wash with water, and dry. The product can be further purified by recrystallization from a suitable solvent like ethanol.

-

Ionic Liquid Recycling: The aqueous filtrate containing [Bmim][TFA] can be subjected to vacuum evaporation to remove the water, allowing the ionic liquid to be recovered and reused in subsequent reactions.

Logical Workflow for Knoevenagel Condensation

Caption: Workflow for the Knoevenagel condensation catalyzed by [Bmim][TFA].

CO₂ Capture

The absorption of carbon dioxide is a critical area of research for mitigating greenhouse gas emissions. Ionic liquids are promising candidates for CO₂ capture due to their low volatility and high CO₂ solubility. The solubility of CO₂ in [Bmim][TFA] has been quantified and is presented below.[1]

Quantitative Data: CO₂ Solubility in [Bmim][TFA] [1]

| Temperature (K) | Pressure (bar) | Mole Fraction of CO₂ (χCO₂) |

| 293.43 | 9.79 | 0.2250 |

| 293.59 | 436.25 | 0.6790 |

This data indicates a significant capacity for CO₂ absorption, which increases with pressure.

Synthesis of Nanoparticles

[Bmim][TFA] has been successfully employed as a capping agent in the synthesis of metal oxide nanoparticles, such as zirconium oxide (ZrO₂).[2] The ionic liquid helps to control the size and prevent agglomeration of the nanoparticles during their formation.

Experimental Protocol: Synthesis of ZrO₂ Nanoparticles [2]

-

Precursor Solution: Prepare a solution of a zirconium salt (e.g., zirconium(IV) oxynitrate) in deionized water.

-

Addition of Ionic Liquid: Add [Bmim][TFA] to the precursor solution. The ionic liquid will act as a capping agent.

-

Precipitation: Slowly add a precipitating agent (e.g., ammonium hydroxide) to the solution while stirring vigorously to induce the formation of zirconium hydroxide.

-

Aging: Allow the resulting suspension to age for a specified period (e.g., 24 hours) to ensure complete precipitation and particle formation.

-

Washing and Separation: Centrifuge the suspension to separate the nanoparticles. Wash the collected nanoparticles repeatedly with deionized water and ethanol to remove any unreacted precursors and the ionic liquid.

-

Drying and Calcination: Dry the washed nanoparticles in an oven at a moderate temperature (e.g., 80 °C) and then calcine at a higher temperature (e.g., 500 °C) to convert the zirconium hydroxide to crystalline ZrO₂.

Caption: Signaling pathway for the electrochemical detection of phenol.

Conclusion

This compound is a highly versatile ionic liquid with significant potential across multiple research domains. Its application as a green solvent and catalyst, a medium for CO₂ capture, a tool in nanoparticle synthesis, and a component in advanced biosensors highlights its importance in modern chemical and materials science. The data and protocols provided in this guide aim to facilitate its adoption and exploration in further innovative research.

References

Methodological & Application

Application Notes and Protocols: 1-Butyl-3-methylimidazolium Trifluoroacetate in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of 1-Butyl-3-methylimidazolium trifluoroacetate, hereafter referred to as [Bmim][TFA], as a versatile and environmentally benign solvent for organic synthesis.

Introduction

This compound ([Bmim][TFA]) is a room temperature ionic liquid (RTIL) that has garnered significant attention as a green alternative to volatile organic compounds (VOCs) in chemical synthesis. Its unique properties, including negligible vapor pressure, high thermal stability, and recyclability, make it an attractive medium for a variety of organic reactions. This document outlines its application in Knoevenagel condensation and Biginelli reactions, providing detailed protocols and quantitative data.

Physicochemical Properties

| Property | Value | Notes |

| Molecular Formula | C₁₀H₁₅F₃N₂O₂ | |

| Molecular Weight | 268.24 g/mol | |

| Appearance | Colorless to pale yellow viscous liquid | At room temperature. |

| Density | ~1.2-1.4 g/cm³ | Estimated based on similar [Bmim]-based ILs. |

| Viscosity | Moderate to high | Temperature-dependent. Lower than many other ILs. |

| Melting Point | Below room temperature | Classified as a room-temperature ionic liquid. |

| Thermal Stability | High | Generally stable to high temperatures. |

| Solubility | Soluble in many organic solvents | Miscibility with water can vary. |

Synthesis of this compound

A straightforward and efficient method for the synthesis of [Bmim][TFA] involves a halide exchange reaction from 1-butyl-3-methylimidazolium chloride ([Bmim]Cl).[1]

Protocol: Synthesis of [Bmim][TFA]

Materials:

-

1-Butyl-3-methylimidazolium chloride ([Bmim]Cl)

-

Sodium trifluoroacetate (NaTFA)

-

Acetonitrile

-

Acetone

-

Dichloromethane (DCM)

-

Celite

Procedure:

-

Dissolve 1-butyl-3-methylimidazolium chloride (0.12 mol) in acetonitrile.

-

In a separate flask, dissolve sodium trifluoroacetate (0.12 mol) in a 1:1 mixture of acetonitrile and acetone.

-

Mix the two solutions and stir the resulting mixture at room temperature for 4 hours.

-

A precipitate of sodium chloride (NaCl) will form. Filter off the precipitate through a pad of Celite.

-

Remove the solvent from the filtrate under reduced pressure.

-

To the resulting crude product, add dichloromethane (20 mL) to precipitate any remaining NaCl.

-

Filter the mixture and wash the filtrate with water to remove any remaining impurities.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield pure this compound.

Caption: Workflow for the synthesis of [Bmim][TFA].

Application in Knoevenagel Condensation

[Bmim][TFA] has been shown to be an effective catalyst and solvent for the Knoevenagel condensation, a fundamental carbon-carbon bond-forming reaction in organic synthesis.[1] This method offers high yields under mild conditions without the need for other catalysts.[1]

General Protocol: Knoevenagel Condensation in [Bmim][TFA]

Materials:

-

Aldehyde or Ketone (1 mmol)

-

Active methylene compound (e.g., malononitrile, ethyl cyanoacetate) (1 mmol)

-

This compound ([Bmim][TFA]) (2 mL)

-

Ethyl acetate

-

Hexane

Procedure:

-

In a round-bottom flask, mix the aldehyde or ketone (1 mmol) and the active methylene compound (1 mmol) in [Bmim][TFA] (2 mL).

-

Stir the mixture at room temperature (25 °C).

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, extract the product from the ionic liquid phase with ethyl acetate (3 x 10 mL).

-

Combine the organic extracts and wash with water.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization from an ethyl acetate/hexane mixture.

-

The ionic liquid can be recovered by removing residual solvent under vacuum and reused.

References

Application Notes and Protocols for 1-Butyl-3-methylimidazolium Trifluoroacetate in Electrochemical Applications

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of the ionic liquid 1-Butyl-3-methylimidazolium trifluoroacetate ([Bmim][TFA]) in electrochemical applications, with a focus on its potential use in batteries and supercapacitors.

Introduction

This compound is a room-temperature ionic liquid (RTIL) that has garnered interest in various electrochemical applications due to its unique set of properties, including reasonable ionic conductivity, a moderate electrochemical stability window, and its potential as a "green" solvent alternative to volatile organic compounds. This document summarizes its key physicochemical and electrochemical properties, provides protocols for its synthesis and use in electrochemical devices, and outlines its safety and handling procedures.

Physicochemical and Electrochemical Properties

The properties of [Bmim][TFA] make it a candidate for an electrolyte in energy storage devices. A summary of its key quantitative data is presented below.

Data Presentation

| Property | Value | Conditions |

| Molecular Formula | C₁₀H₁₅F₃N₂O₂ | - |

| Molecular Weight | 252.23 g/mol | - |

| Electrochemical Window | 4.50 V | On vitreous carbon electrode |

| 2.50 V | On platinum electrode | |

| Ionic Conductivity | See table below | Temperature-dependent |

Ionic Conductivity of [Bmim][TFA] as a Function of Temperature

| Temperature (K) | Ionic Conductivity (S/m) |

| 248 | 0.007 |

| 258 | 0.015 |

| 268 | 0.030 |

| 278 | 0.055 |

| 288 | 0.095 |

| 298 | 0.155 |

| 308 | 0.240 |

| 318 | 0.350 |

| 328 | 0.490 |

| 338 | 0.660 |

| 348 | 0.860 |

| 358 | 1.090 |

| 368 | 1.350 |

Experimental Protocols

Protocol 1: Synthesis of this compound ([Bmim][TFA])

This protocol is adapted from general procedures for the synthesis of imidazolium-based ionic liquids.

Materials:

-

1-methylimidazole

-

1-chlorobutane

-

Silver trifluoroacetate (or another trifluoroacetate salt for anion exchange)

-

Acetonitrile (anhydrous)

-

Ethyl acetate

-

Activated carbon

-

Diatomaceous earth (Celite®)

Equipment:

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer with heating plate

-

Rotary evaporator

-

Separatory funnel

-

Filtration apparatus

-

Schlenk line or glovebox for inert atmosphere operations

Procedure:

-

Synthesis of 1-Butyl-3-methylimidazolium Chloride ([Bmim][Cl]):

-

In a round-bottom flask, combine 1-methylimidazole and a slight excess (1.1 equivalents) of 1-chlorobutane in acetonitrile.

-

Reflux the mixture under an inert atmosphere (e.g., nitrogen or argon) for 24-48 hours.

-

After cooling to room temperature, remove the solvent using a rotary evaporator to obtain crude [Bmim][Cl] as a viscous liquid or solid.

-

Wash the crude product multiple times with ethyl acetate to remove unreacted starting materials. Dry the product under vacuum.

-

-

Anion Exchange to form [Bmim][TFA]:

-

Dissolve the purified [Bmim][Cl] in a suitable solvent (e.g., water or acetonitrile).

-

In a separate flask, dissolve an equimolar amount of silver trifluoroacetate in the same solvent.

-

Slowly add the silver trifluoroacetate solution to the [Bmim][Cl] solution with vigorous stirring. A white precipitate of silver chloride (AgCl) will form.

-

Stir the reaction mixture at room temperature for several hours to ensure complete reaction.

-

Remove the AgCl precipitate by filtration through a pad of diatomaceous earth.

-

Remove the solvent from the filtrate using a rotary evaporator.

-

-

Purification of [Bmim][TFA]:

-

The resulting ionic liquid may contain residual halides and other impurities. To purify, dissolve the crude [Bmim][TFA] in a minimal amount of a suitable solvent (e.g., acetonitrile).

-

Add activated carbon and stir for several hours to decolorize and remove organic impurities.

-

Filter the mixture to remove the activated carbon.

-

Remove the solvent under vacuum.

-

For applications requiring high purity, further drying under high vacuum at an elevated temperature (e.g., 70-80 °C) for an extended period is necessary to remove residual water and solvent.

-

Characterization:

-

Confirm the structure and purity of the synthesized [Bmim][TFA] using NMR spectroscopy (¹H and ¹⁹F NMR) and mass spectrometry.

-

The absence of halide impurities should be confirmed by a qualitative test with silver nitrate solution.

Protocol 2: Fabrication and Testing of a Supercapacitor using [Bmim][TFA] Electrolyte

This protocol describes the assembly of a symmetric coin-cell supercapacitor.

Materials:

-

Activated carbon (high surface area)

-

Conductive additive (e.g., carbon black)

-

Polymer binder (e.g., polyvinylidene fluoride - PVDF)

-

N-Methyl-2-pyrrolidone (NMP)

-

Aluminum foil (current collector)

-

Celgard® separator

-

[Bmim][TFA] electrolyte (dried)

-

Coin cell components (CR2032 or similar)

Equipment:

-

Slurry mixer or planetary mixer

-

Doctor blade coater

-

Vacuum oven

-

Electrode punching machine

-

Coin cell crimper

-

Glovebox with an inert atmosphere (argon or nitrogen)

-

Potentiostat/Galvanostat for electrochemical testing

Procedure:

-

Electrode Slurry Preparation:

-

Prepare a slurry by mixing activated carbon, conductive additive, and PVDF binder in a weight ratio of approximately 8:1:1 in NMP solvent.

-

Mix thoroughly until a homogeneous slurry is formed.

-

-

Electrode Fabrication:

-

Coat the slurry onto a piece of aluminum foil using a doctor blade to a desired thickness.

-

Dry the coated foil in a vacuum oven at 80-120 °C for at least 12 hours to completely remove the NMP.

-

Punch out circular electrodes of the desired diameter from the dried coated foil.

-

-

Supercapacitor Assembly (in a glovebox):

-

Place a negative casing of the coin cell on the base of the crimper.

-

Place one of the prepared electrodes in the center of the casing.

-

Add a few drops of the [Bmim][TFA] electrolyte to wet the electrode surface.

-